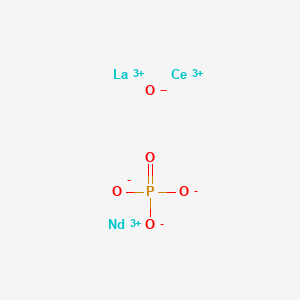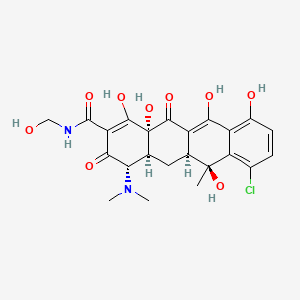
Dimagnesium germanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimagnesium germanide can be synthesized through several methods. One common approach involves the direct reaction of magnesium and germanium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
2 Mg+Ge→Mg2Ge
This reaction requires temperatures around 600-700°C .
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium and germanium powders, which are mixed and then subjected to high-temperature sintering. The process is carried out in a vacuum or inert gas environment to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimagnesium germanide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, it forms magnesium oxide and germanium dioxide.
Reduction: It can be reduced back to magnesium and germanium under specific conditions.
Substitution: It can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen for oxidation reactions and hydrogen for reduction reactions. The reactions are typically carried out at elevated temperatures to facilitate the process .
Major Products
The major products formed from these reactions include magnesium oxide (MgO), germanium dioxide (GeO₂), and elemental magnesium and germanium .
Wissenschaftliche Forschungsanwendungen
Dimagnesium germanide has several scientific research applications:
Materials Science: It is used in the study of intermetallic compounds and their properties.
Electronics: Due to its unique electronic properties, it is investigated for potential use in semiconductor devices.
Energy Storage: It is explored as a potential material for energy storage applications, such as in batteries.
Wirkmechanismus
The mechanism by which dimagnesium germanide exerts its effects is primarily related to its electronic structure. The compound has a unique arrangement of magnesium and germanium atoms, which allows for specific interactions with other materials. These interactions are often studied to understand the compound’s potential in various applications .
Eigenschaften
InChI |
InChI=1S/Ge.2Mg |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWJVOFAOUBYNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg].[Mg].[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeMg2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721499 |
Source


|
| Record name | Germane--magnesium (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310-52-7 |
Source


|
| Record name | Germane--magnesium (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of dimagnesium germanide?
A1: this compound has the molecular formula Mg2Ge and a molecular weight of 133.26 g/mol.
Q2: What spectroscopic techniques have been employed to characterize this compound?
A2: While the provided research papers don't delve into the specifics of this compound spectroscopy, glow discharge optical spectroscopy (GDOS) has been used to analyze the impurity concentration profiles of implanted gallium arsenide, utilizing pure elements like germanium as standards. []
Q3: What are the known applications of this compound?
A3: The research papers provided do not specify any direct applications of this compound. They primarily focus on germanium (Ge) as an element and its presence in various compounds and alloys.
Q4: How does the strength of infrared window materials, like those containing germanium, change with the size of the window?
A4: Research indicates that the strength of a window, particularly those made of infrared window materials containing germanium, scales inversely with the size of the window. [] This means larger windows tend to have lower overall strength compared to smaller ones made from the same material.
Q5: What is the significance of third-order elastic constants in materials like germanium and magnesium oxide (MgO)?
A5: Third-order elastic constants provide valuable information about the anharmonic behavior of a material under pressure. Studies on germanium and magnesium oxide have utilized the pulse superposition method to determine ultrasonic velocity changes under uniaxial and hydrostatic pressure, allowing for the calculation of these constants. [] This information is crucial for understanding the materials' response to stress and strain beyond their elastic limit.
Q6: Are there any studies on the biological applications of compounds containing germanium, magnesium, and selenium?
A6: Yes, research has investigated the impact of nano aqua citrate solutions containing germanium, magnesium, and selenium on the biological control of pests. Specifically, studies examined the effects of these nano-citrates on the cultivation of Chouioia cunea Jang, a parasitic wasp used to control the fall webworm (Hyphantria cunea). Results showed improved biological effectiveness and reproductive capacity of the wasps when reared on a diet supplemented with these nano-citrates. []
Q7: How does the presence of germanium in functional clothing affect human physiology during exercise?
A7: A study exploring the effects of wearing germanium-treated functional clothing on middle-aged women during exercise found that it might improve oxygen-carrying capacity. While parameters like fatigue index, total work, and peak power remained unaffected, significant increases in red blood cell count, hemoglobin, and red cell distribution width were observed after exercise in the group wearing germanium-treated clothing. []
Q8: Has research investigated the potential link between trace elements like germanium, magnesium, and selenium, and the incidence of rheumatoid arthritis?
A8: Yes, a case-control study examined the association between serum levels of boron, copper, germanium, magnesium, selenium, and zinc with rheumatoid arthritis incidence in Iraqi patients. The study found significantly reduced serum levels of these elements in rheumatoid arthritis patients compared to healthy controls. [] This suggests a potential correlation between trace element deficiencies and the development of rheumatoid arthritis, warranting further investigation.
Q9: What role does germanium play in lithium-ion battery technology?
A9: Germanium is explored as a potential component in lithium-ion battery electrodes. Research focuses on developing electrode compositions with particles comprising germanium alongside other elements like tin, aluminum, silicon, and various transition metals. [] The goal is to enhance the electrochemical performance and stability of these batteries.
Q10: What are the environmental considerations regarding the use and disposal of materials containing germanium?
A10: While the provided research papers do not directly address the environmental impact of germanium-containing materials, they highlight the importance of responsible material use and waste management. [] Further research is needed to assess the specific environmental implications of this compound and develop sustainable practices for its handling and disposal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)



![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)





![(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B576341.png)

